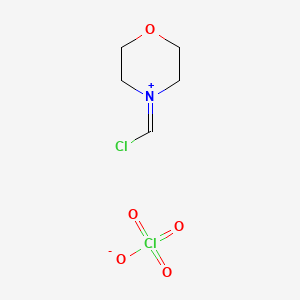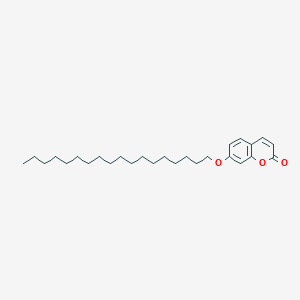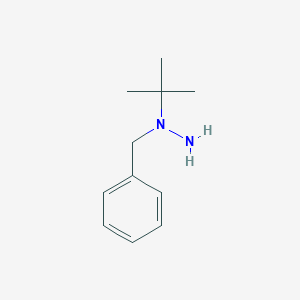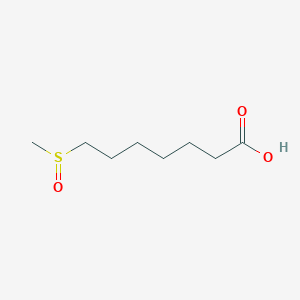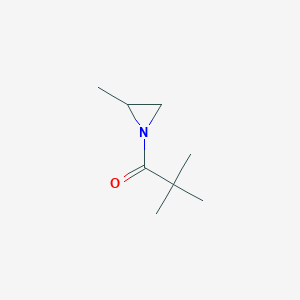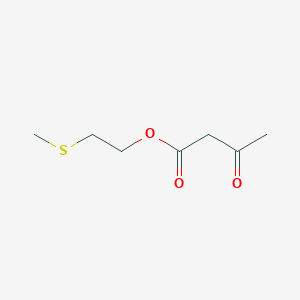
2-(Methylsulfanyl)ethyl 3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)ethyl 3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-oxobutanoate group and a 2-(methylsulfanyl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Methylsulfanyl)ethyl 3-oxobutanoate can be synthesized through the alkylation of enolate ionsThis compound is more acidic than ordinary esters and can be almost completely converted to an enolate by sodium ethoxide . The enolate ion then reacts with an alkyl halide, such as 2-(methylsulfanyl)ethyl bromide, in an S_N2 reaction to form the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale alkylation reactions. The process begins with the preparation of the enolate ion from ethyl 3-oxobutanoate using a strong base like sodium ethoxide. The enolate ion is then reacted with an appropriate alkyl halide under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)ethyl 3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Methylsulfanyl)ethyl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)ethyl 3-oxobutanoate involves its conversion to an enolate ion under basic conditions. The enolate ion can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparaison Avec Des Composés Similaires
2-(Methylsulfanyl)ethyl 3-oxobutanoate is similar to other esters like ethyl acetoacetate and diethyl malonate. its unique structure, which includes a methylsulfanyl group, imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications
Propriétés
Numéro CAS |
90252-74-7 |
|---|---|
Formule moléculaire |
C7H12O3S |
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
2-methylsulfanylethyl 3-oxobutanoate |
InChI |
InChI=1S/C7H12O3S/c1-6(8)5-7(9)10-3-4-11-2/h3-5H2,1-2H3 |
Clé InChI |
QBPZHVNVHHNUCO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)OCCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B14350361.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)


